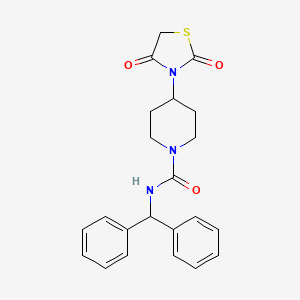

N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzhydryl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c26-19-15-29-22(28)25(19)18-11-13-24(14-12-18)21(27)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGMTOCRMJKRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 4-Aminopiperidine

The synthesis commences with piperidine-4-amine , where the 4-amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine in THF). This step prevents undesired reactions during subsequent carboxamide formation.

Reaction Conditions :

- Reagents : Boc₂O (1.1 equiv), Et₃N (2.0 equiv), THF, 0°C → RT, 12 h.

- Yield : ~90% (Boc-protected piperidine-4-amine).

Carboxamide Formation at the 1-Position

The Boc-protected intermediate reacts with benzhydryl isocyanate in anhydrous dichloromethane (DCM) to form the 1-carboxamide. The reaction proceeds via nucleophilic addition of the piperidine’s secondary amine to the isocyanate, yielding N-benzhydryl-4-(Boc-amino)piperidine-1-carboxamide.

Reaction Conditions :

- Reagents : Benzhydryl isocyanate (1.2 equiv), DCM, RT, 6 h.

- Yield : 85–90%.

Deprotection and TZD Cyclization

Deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM liberates the 4-amino group. Subsequent cyclocondensation with carbon disulfide (CS₂) and formaldehyde in ethanolic potassium hydroxide forms the TZD ring.

Mechanistic Insight :

- The 4-amino group reacts with CS₂ to form a dithiocarbamate intermediate.

- Condensation with formaldehyde induces cyclization, yielding the 2,4-dioxothiazolidin-3-yl group.

Reaction Conditions :

- Reagents : CS₂ (3.0 equiv), 37% aqueous formaldehyde (2.0 equiv), KOH (2.5 equiv), EtOH, reflux, 8 h.

- Yield : 70–75%.

Synthetic Route 2: TZD Formation Prior to Carboxamide Coupling

Synthesis of 4-(2,4-Dioxothiazolidin-3-yl)Piperidine

Piperidine-4-amine undergoes direct cyclocondensation with CS₂ and formaldehyde under microwave irradiation to enhance reaction efficiency. This method bypasses protection/deprotection steps but risks side reactions at the piperidine’s 1-position.

Reaction Conditions :

- Reagents : CS₂ (3.0 equiv), formaldehyde (2.0 equiv), KOH (2.5 equiv), EtOH, microwave (100°C, 30 min).

- Yield : 65–70%.

Carboxamide Coupling

The TZD-functionalized piperidine reacts with benzhydryl isocyanate in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.

Reaction Conditions :

- Reagents : Benzhydryl isocyanate (1.2 equiv), DMAP (0.1 equiv), THF, RT, 12 h.

- Yield : 80–85%.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 53–63% | 52–60% |

| Step Count | 3 | 2 |

| Key Advantage | Avoids side reactions at 1-position | Shorter synthetic sequence |

| Key Limitation | Requires Boc protection/deprotection | Risk of over-alkylation at 1-position |

Route 1 is preferable for large-scale synthesis due to higher regioselectivity, whereas Route 2 offers expediency for exploratory studies.

Experimental Optimization and Challenges

Solvent and Base Selection in TZD Cyclization

Ethanol with potassium hydroxide outperforms DMSO or DMF in TZD formation due to superior solubility of CS₂ and milder conditions. Substituting KOH with NaOH reduces yields by 15–20%, likely due to incomplete deprotonation of the dithiocarbamate intermediate.

Isocyanate Reactivity

Benzhydryl isocyanate exhibits higher reactivity compared to aryl isocyanates, necessitating stoichiometric control to prevent dimerization. An excess of isocyanate (>1.2 equiv) leads to urea byproduct formation.

Purification Challenges

Chromatographic purification of the final compound is complicated by its hydrophobicity. Recrystallization from ethyl acetate/hexane (1:3) affords the pure product as a white solid.

Chemical Reactions Analysis

Types of Reactions: N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Chemistry: In chemistry, N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential as a histone deacetylase inhibitor, which can play a role in regulating gene expression and potentially treating diseases such as cancer.

Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of diabetes and other metabolic disorders. Its ability to modulate specific biological pathways makes it a candidate for developing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in many industrial processes.

Mechanism of Action

The mechanism by which N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing it from deacetylating histones, which in turn affects gene expression and cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-benzhydryl-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide with key analogs:

Key Observations

Piperidine Substituent Variations :

- The 2,4-dioxothiazolidin-3-yl group (target compound and analog) provides two carbonyl groups, enabling hydrogen bonding and dipole interactions. In contrast, triazole () and benzimidazolone () substituents introduce sulfur/nitrogen heterocycles with distinct electronic profiles. For example, triazole derivatives in showed potent 15-LOX inhibition (IC50 <7 μM), likely due to thiol-mediated interactions .

Carboxamide Substituent Effects :

- The benzhydryl group in the target compound is bulkier and more lipophilic than the 4-chlorobenzyl group in or the 4-methylphenyl group in . Increased lipophilicity may enhance membrane permeability but reduce solubility, a critical factor for bioavailability.

Enzyme Selectivity :

- Triazole derivatives () target 15-LOX, an enzyme involved in inflammatory pathways, whereas benzimidazolone derivatives () inhibit 8-Oxo, a DNA repair enzyme. The target compound’s biological target remains unconfirmed, but its dioxothiazolidine moiety may favor interactions with redox-sensitive enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.